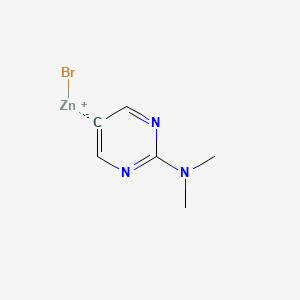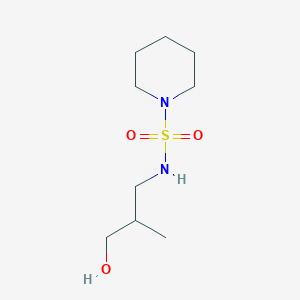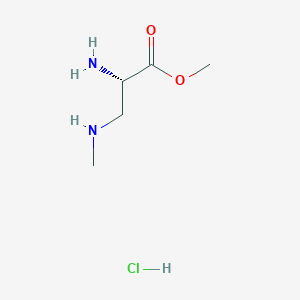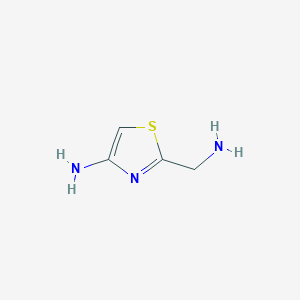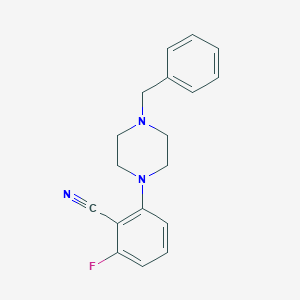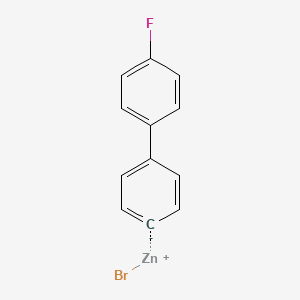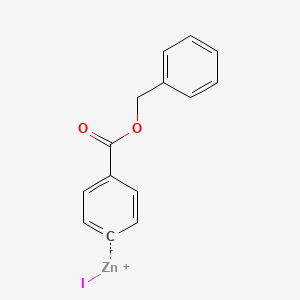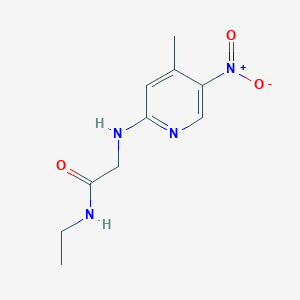![molecular formula C7H14N2 B14893104 2-Methyl-2,5-diazabicyclo[4.1.1]octane](/img/structure/B14893104.png)
2-Methyl-2,5-diazabicyclo[4.1.1]octane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-2,5-diazabicyclo[4.1.1]octane is a bicyclic organic compound with a unique structure that includes two nitrogen atoms within a bicyclic framework. This compound is known for its high nucleophilicity and basicity, making it a valuable reagent and catalyst in various organic synthesis reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2,5-diazabicyclo[4.1.1]octane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methylpiperazine with formaldehyde and formic acid, leading to the formation of the bicyclic structure. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or distillation.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The compound is typically produced in a highly controlled environment to prevent contamination and ensure purity.
化学反应分析
Types of Reactions
2-Methyl-2,5-diazabicyclo[4.1.1]octane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where it acts as a nucleophile, replacing other groups in the substrate molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of polar solvents like dimethyl sulfoxide (DMSO) and elevated temperatures to facilitate the reaction.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Production of primary and secondary amines.
Substitution: Various substituted derivatives depending on the nature of the substrate and the nucleophile.
科学研究应用
2-Methyl-2,5-diazabicyclo[4.1.1]octane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals due to its catalytic properties.
作用机制
The mechanism by which 2-Methyl-2,5-diazabicyclo[4.1.1]octane exerts its effects is primarily through its role as a nucleophilic catalyst. The compound’s nitrogen atoms can donate electron pairs, facilitating various chemical reactions. In biological systems, it can interact with enzymes and other proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Another bicyclic compound with similar nucleophilic and basic properties.
Quinuclidine: A bicyclic amine with one nitrogen atom replaced by a carbon atom, used in similar catalytic applications.
Tropane: A bicyclic compound with a nitrogen atom, known for its use in medicinal chemistry.
Uniqueness
2-Methyl-2,5-diazabicyclo[4.1.1]octane is unique due to its specific bicyclic structure and the presence of two nitrogen atoms, which confer high nucleophilicity and basicity. This makes it particularly effective as a catalyst in various organic reactions, distinguishing it from other similar compounds.
属性
分子式 |
C7H14N2 |
|---|---|
分子量 |
126.20 g/mol |
IUPAC 名称 |
2-methyl-2,5-diazabicyclo[4.1.1]octane |
InChI |
InChI=1S/C7H14N2/c1-9-3-2-8-6-4-7(9)5-6/h6-8H,2-5H2,1H3 |
InChI 键 |
CNMJTFHAEBCOIN-UHFFFAOYSA-N |
规范 SMILES |
CN1CCNC2CC1C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


